molecular formula C10H18ClNO B1471532 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride CAS No. 1864074-50-9

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride

Cat. No.: B1471532
CAS No.: 1864074-50-9
M. Wt: 203.71 g/mol
InChI Key: COXWRQZUOGEOJK-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride is an organic compound that features a furan ring, a pentane chain, and an amine group The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Alkylation: The furan ring is then alkylated using a suitable alkyl halide, such as 4-chloromethylpentane, under basic conditions to form 1-(Furan-2-yl)-4-methylpentane.

    Amination: The alkylated furan compound undergoes amination using ammonia or an amine source to introduce the amine group, resulting in 1-(Furan-2-yl)-4-methylpentan-1-amine.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies investigating the biological activity of furan derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of novel materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride
  • 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride
  • 1-(Furan-2-yl)-5-methylhexan-1-amine hydrochloride

Comparison: 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methyl group and the length of the alkyl chain. These structural differences can influence the compound’s chemical reactivity, biological activity, and potential applications. For example, the position of the methyl group can affect the compound’s ability to interact with biological targets, while the length of the alkyl chain can influence its solubility and stability.

Properties

IUPAC Name

1-(furan-2-yl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8(2)5-6-9(11)10-4-3-7-12-10;/h3-4,7-9H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXWRQZUOGEOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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